molecular formula C5H12O2 B14146725 2-Butanol, 3-methoxy-, (2R,3R)- CAS No. 336620-63-4

2-Butanol, 3-methoxy-, (2R,3R)-

Cat. No.: B14146725
CAS No.: 336620-63-4
M. Wt: 104.15 g/mol
InChI Key: HJHFJCUIVDTESF-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanol, 3-methoxy-, (2R,3R)- is an organic compound with the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol . It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R,3R) designation indicates the specific stereochemistry of the compound. This compound is also known by other names such as 3-methoxybutan-2-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 3-methoxy-, (2R,3R)- can be achieved through various methods. One common approach involves the reaction of 2-butanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

Industrial production of 2-Butanol, 3-methoxy-, (2R,3R)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 3-methoxy-, (2R,3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butanol, 3-methoxy-, (2R,3R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanol, 3-methoxy-, (2R,3R)- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanol, 3-methoxy-, (2R,3R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

336620-63-4

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(2R,3R)-3-methoxybutan-2-ol

InChI

InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3/t4-,5-/m1/s1

InChI Key

HJHFJCUIVDTESF-RFZPGFLSSA-N

Isomeric SMILES

C[C@H]([C@@H](C)OC)O

Canonical SMILES

CC(C(C)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.